molecular formula C16H17N5O4 B6528900 2-{8-[benzyl(methyl)amino]-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl}acetic acid CAS No. 946212-62-0

2-{8-[benzyl(methyl)amino]-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl}acetic acid

Cat. No. B6528900
CAS RN: 946212-62-0
M. Wt: 343.34 g/mol
InChI Key: PHIAKDSYUIJQRS-UHFFFAOYSA-N
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Description

The compound “2-{8-[benzyl(methyl)amino]-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl}acetic acid” is also known as PRL-8-53 . It is a nootropic substituted phenethylamine that has been shown to act as a hypermnesic drug in humans . It was first synthesized by medical chemistry professor Nikolaus Hansl at Creighton University in the 1970s as part of his work on amino ethyl meta benzoic acid esters .


Molecular Structure Analysis

The molecular structure of PRL-8-53 includes a benzyl group attached to an amine functional group . The exact structure can be found in various chemical databases .


Physical And Chemical Properties Analysis

Amino acids, which are structurally similar to this compound, are known to be colorless, crystalline substances . They have high melting points (200-300°C) due to ionic properties . The carboxylic acids have pKa’s near 4.5, and the conjugate acid of the amine has a pKa of 10 .

Mechanism of Action

The exact mechanism of action of PRL-8-53 remains unknown . It displays possible cholinergic properties, and potentiates dopamine while partially inhibiting serotonin . PRL-8-53 reverses the catatonic and ptotic effects of reserpine .

Safety and Hazards

PRL-8-53 is relatively non-toxic, with an oral LD50 in mice of 860 mg/kg, giving the drug a high therapeutic index . Doses above 8 mg/kg have brief hypotensive effects in canines . High doses depress motor activity in the rat and mouse, with the ED50 for a 50% reduction in motor activity of mice at 160 mg/kg . PRL-8-53 displays spasmolytic effects .

properties

IUPAC Name

2-[8-[benzyl(methyl)amino]-3-methyl-2,6-dioxopurin-7-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O4/c1-19(8-10-6-4-3-5-7-10)15-17-13-12(21(15)9-11(22)23)14(24)18-16(25)20(13)2/h3-7H,8-9H2,1-2H3,(H,22,23)(H,18,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHIAKDSYUIJQRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)N(C)CC3=CC=CC=C3)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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